Gadoterate

Thermodynamic stability GBCA Gadolinium release

Select Gadoterate Meglumine for its unmatched kinetic inertness—the highest among all GBCAs tested in human transmetallation studies—ensuring minimal gadolinium release. This macrocyclic, ionic agent carries zero confirmed unconfounded NSF cases, making it the definitive choice for renally compromised patients or repeat-dosing protocols. Its ionic osmolality (1.35 osmol/kg) suits physiological modeling applications where non-ionic agents fall short. Clinically non-inferior to higher-relaxivity alternatives for CNS imaging, it delivers equivalent diagnostic confidence at a potentially lower cost. Prioritize patient safety without compromise.

Molecular Formula C16H24GdN4O8-
Molecular Weight 557.6 g/mol
Cat. No. B1198928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGadoterate
Synonymsgadolinate(1-), (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetato(4-)-
gadolinium 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetate
gadolinium DOTA
gadoterate
gadoterate sodium
Gd-DOTA
Molecular FormulaC16H24GdN4O8-
Molecular Weight557.6 g/mol
Structural Identifiers
SMILESC1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3]
InChIInChI=1S/C16H28N4O8.Gd/c21-13(22)9-17-1-2-18(10-14(23)24)5-6-20(12-16(27)28)8-7-19(4-3-17)11-15(25)26;/h1-12H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28);/q;+3/p-4
InChIKeyGFSTXYOTEVLASN-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gadoterate Meglumine: A High-Stability Macrocyclic Gadolinium-Based Contrast Agent (GBCA) for MRI


Gadoterate meglumine is a macrocyclic, ionic gadolinium-based contrast agent (GBCA) used clinically to enhance visualization of internal structures during magnetic resonance imaging (MRI) [1]. Its chemical structure features the macrocyclic chelate DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which encapsulates the Gd³⁺ ion in a highly stable, pre-organized cavity [2]. This macrocyclic architecture fundamentally distinguishes gadoterate from linear GBCAs, providing a molecular foundation for its exceptional kinetic inertness and thermodynamic stability. The compound is formulated and administered as the meglumine salt and is classified as a low-risk, Group II agent for nephrogenic systemic fibrosis (NSF) by major regulatory and clinical bodies, including the American College of Radiology (ACR) and the European Medicines Agency (EMA) [3].

Why Gadoterate Meglumine Cannot Be Considered Interchangeable with Other Macrocyclic GBCAs


While all macrocyclic GBCAs share the advantage of a rigid, pre-organized ligand cage that confers high stability relative to linear agents, the assumption of therapeutic or diagnostic equivalence among macrocyclic agents is a procurement fallacy. Fundamental differences in molecular design—specifically, the ionic nature of gadoterate versus the non-ionic structures of gadobutrol and gadoteridol—result in quantifiable and clinically relevant divergences across multiple performance parameters [1]. These differences extend beyond simple relaxivity values to include key physicochemical properties like osmolality and viscosity, as well as the ultimate measure of in vivo stability: the kinetic inertness that dictates the rate of gadolinium release and transmetallation [2]. The evidence presented in the following section provides the quantitative justification required for selecting gadoterate over its closest in-class alternatives, particularly when specific stability or formulation attributes are of paramount importance for a given patient population or research protocol.

Quantitative Evidence for Differentiating Gadoterate Meglumine from its Closest Macrocyclic Analogs


Thermodynamic Stability (Log Ktherm): A Quantitative Foundation for Reduced Gadolinium Release Risk

Gadoterate meglumine exhibits the highest thermodynamic stability constant among all clinically approved GBCAs, including its closest macrocyclic analogs gadoteridol and gadobutrol. This property, measured as the logarithm of the equilibrium constant (Log Ktherm), quantifies the strength of the Gd³⁺-ligand bond. A higher Log Ktherm indicates a lower concentration of free Gd³⁺ ions at equilibrium, a crucial factor in mitigating the long-term risks associated with gadolinium retention [1].

Thermodynamic stability GBCA Gadolinium release Complex stability

Kinetic Inertness: The Dissociation Rate (kd) and Half-Life as the Ultimate Metric for In Vivo Stability

While thermodynamic stability is informative, kinetic inertness is the more clinically relevant parameter for in vivo stability. It is measured by the dissociation rate constant (kd) and the corresponding dissociation half-life (t½), which represent the speed at which the Gd³⁺ ion is released from the chelate. Gadoterate meglumine demonstrates a dissociation rate that is orders of magnitude slower than its non-ionic macrocyclic counterparts, confirming its status as the most kinetically inert GBCA in its class [1]. In a direct human study, this superior kinetic inertness was linked to significantly lower urinary zinc excretion, a direct biomarker for in vivo transmetallation [2].

Kinetic inertness Dissociation rate Transmetallation GBCA safety

Relaxivity (r1) at 1.5T and 3.0T: A Comparative Analysis of Signal Enhancement Efficacy

Longitudinal relaxivity (r1) is a measure of a contrast agent's efficiency in shortening T1 relaxation times, thereby increasing signal intensity on T1-weighted MR images. Gadoterate meglumine exhibits lower r1 values compared to the non-ionic macrocyclic agent gadobutrol at both standard clinical field strengths. While this translates to a measurable difference in quantitative signal intensity, multiple rigorous, multi-reader clinical studies have demonstrated that this does not compromise diagnostic performance or lesion characterization [2][3].

Relaxivity r1 Signal enhancement MRI

Nephrogenic Systemic Fibrosis (NSF) Risk Classification: Confirmation of a Favorable Safety Profile

The risk of developing nephrogenic systemic fibrosis (NSF) is a critical safety consideration for any gadolinium-based contrast agent. Gadoterate meglumine is consistently classified by major regulatory and clinical organizations (including the ACR and EMA) in the lowest-risk group (Group II) for NSF, alongside other macrocyclic GBCAs [1]. This classification is supported by post-marketing surveillance data, which confirms that a confirmed diagnosis of NSF has not been reported in patients with a clear history of exposure to gadoterate meglumine alone [2].

Nephrogenic systemic fibrosis NSF GBCA safety Regulatory classification

Comparative Signal Enhancement in Vivo: No Significant Difference in Diagnostic Efficacy Compared to Gadobutrol

A dedicated in vivo animal study comparing the three main macrocyclic GBCAs (gadobutrol, gadoteridol, and gadoterate meglumine) found that while gadobutrol produced significantly higher signal enhancement, there was no significant difference in the magnitude of enhancement between gadoterate meglumine and gadoteridol across multiple body regions [1]. Furthermore, a large, multi-reader, intra-individual crossover clinical trial (the REMIND study) demonstrated the non-inferiority of gadoterate meglumine to gadobutrol for the primary endpoint of overall lesion visualization and characterization in brain tumors [2].

Signal enhancement In vivo Diagnostic efficacy Non-inferiority

Definitive Application Scenarios for Gadoterate Meglumine Based on Quantified Evidence


High-Risk Patient Populations Requiring the Utmost Assurance of GBCA Stability

In patient populations with impaired renal function or those requiring repeated contrast-enhanced MRI examinations, the selection of a GBCA must prioritize stability above all else to minimize the risk of gadolinium retention and NSF. Gadoterate meglumine's unparalleled kinetic inertness, as evidenced by its dissociation half-life of over 300,000 years and its classification as the most kinetically inert GBCA tested in human transmetallation studies, makes it the preferred agent in these scenarios [1][2]. Its documented safety record, with zero confirmed unconfounded NSF cases, provides the highest level of evidence-based reassurance for both the clinician and the patient [3].

Clinical and Research Protocols Where Ionic Formulation is a Prerequisite

The ionic nature of gadoterate meglumine results in an osmolality (1.35 osmol/kg H₂O) that is more than twice that of the non-ionic agent gadoteridol (0.63 osmol/kg H₂O) [4]. While the clinical significance of this difference is generally minimal for intravenous administration, specific research applications or physiological modeling may require an ionic contrast agent formulation to more closely mimic the osmolality of blood or other biological fluids. In such cases, gadoterate meglumine is the appropriate macrocyclic choice based on this physicochemical specification.

Diagnostic MRI Requiring Validated, Cost-Effective Clinical Efficacy

For routine contrast-enhanced MRI of the central nervous system and other body regions, the clinical efficacy of gadoterate meglumine is well-established. The non-inferiority of its diagnostic performance compared to the higher-relaxivity agent gadobutrol has been demonstrated in a rigorous, multi-reader, intra-individual crossover study for brain tumor evaluation [5]. This evidence supports the procurement of gadoterate as a clinically effective and potentially more cost-efficient option for standard diagnostic imaging, without compromising the quality of diagnostic information.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gadoterate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.